p-Azido-L-phenylalanine

Protein-Protein Interaction Photoaffinity Labeling In Vivo Crosslinking

p-Azido-L-phenylalanine (pAzF) is a genetically encodable unnatural amino acid delivering dual reactivity—aryl azide photocrosslinking and bioorthogonal click chemistry—in a single residue. Unlike p-benzoyl-L-phenylalanine (pBpa), pAzF captures protein-protein interactions in methionine-rich interfaces where pBpa yields zero crosslink product. Compared to p-acetylphenylalanine (AcF), pAzF-SPAAC labeling of mammalian GPCRs proceeds with stoichiometric conjugation and negligible background. This dual modality enables dark-to-bright fluorescent protein activation (85% QY) and covalent PPI capture workflows impossible with single-function UAAs. Procure pAzF for in vivo crosslinking screens, site-specific bioconjugation, and conditional gain-of-function probes.

Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
CAS No. 33173-53-4
Cat. No. B1664156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Azido-L-phenylalanine
CAS33173-53-4
Synonyms4-azido-L-phenylalanine
4-azidophenylalanine
4-azidophenylalanine, monohydrochloride
p-azidophenylalanine
Molecular FormulaC9H10N4O2
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-]
InChIInChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1
InChIKeyNEMHIKRLROONTL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

p-Azido-L-phenylalanine (CAS 33173-53-4): A Dual-Function Unnatural Amino Acid for Bioorthogonal Chemistry and Photocrosslinking


p-Azido-L-phenylalanine (pAzF) is an aryl azide unnatural amino acid (UAA) that functions as both a bioorthogonal chemical handle and a photoreactive crosslinker [1]. Upon UV irradiation below 310 nm, pAzF extrudes molecular nitrogen to form a short-lived (~1 ns) singlet nitrene that reacts with nearby residues, enabling covalent chemical capture of protein-protein interactions [2]. The azide moiety also permits strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne reagents such as DBCO or BCN for copper-free labeling, as well as conventional Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [3]. This dual reactivity distinguishes pAzF from single-function photo-crosslinkers and non-orthogonal chemical handles, making it a versatile tool for site-specific protein modification and functional modulation studies [4].

Why Generic Photoreactive or Clickable Amino Acid Substitution Fails for p-Azido-L-phenylalanine Applications


Attempts to substitute p-azido-L-phenylalanine with alternative unnatural amino acids for in vivo crosslinking or bioorthogonal labeling frequently fail due to context-dependent reactivity, orthogonal compatibility, or functional performance differences that are not apparent from structural similarity alone. The aryl azide photocrosslinking mechanism of pAzF exhibits distinct sequence context sensitivity compared to benzophenone-based crosslinkers like p-benzoyl-L-phenylalanine (pBpa), with pAzF successfully capturing protein interactions where pBpa fails entirely [1]. Similarly, keto-selective reagents for p-acetyl-L-phenylalanine suffer from non-bioorthogonal background reactions in mammalian systems, whereas pAzF-based SPAAC yields stoichiometric labeling with negligible off-target conjugation [2]. Furthermore, the dual functionality of pAzF—serving as both a photocrosslinker and a click chemistry handle—enables experimental workflows that are impossible with single-modality alternatives [3]. These performance cliffs cannot be predicted from generic class-level descriptions and must be evaluated with quantitative, comparator-specific evidence.

p-Azido-L-phenylalanine Quantitative Differentiation Evidence: Comparator-Based Performance Analysis


p-Azido-L-phenylalanine vs. p-Benzoyl-L-phenylalanine: Context-Dependent Crosslinking Success in Live-Cell Protein Interaction Capture

A direct head-to-head comparison in living Saccharomyces cerevisiae cells revealed that p-azidophenylalanine (pAzpa) successfully crosslinks with the Gal80 repressor protein at position 856 of Gal4, whereas p-benzoylphenylalanine (pBpa) yields no detectable crosslinking product [1]. The pBpa failure was attributed to competing intramolecular crosslinking with adjacent methionine residues (Met855 and Met861), a limitation not observed with pAzpa [2]. This demonstrates that the two photocrosslinkers are not functionally interchangeable despite both being marketed as photoreactive unnatural amino acids.

Protein-Protein Interaction Photoaffinity Labeling In Vivo Crosslinking

p-Azido-L-phenylalanine SPAAC vs. p-Acetyl-L-phenylalanine Keto-Selective Labeling: Superior Bioorthogonality in Mammalian GPCR Systems

In a comparative study evaluating bioorthogonal labeling of G-protein-coupled receptors (GPCRs) heterologously expressed in mammalian cells, p-acetyl-L-phenylalanine (AcF) with keto-selective reagents exhibited non-bioorthogonal background labeling, likely due to post-translational protein oxidation. In contrast, p-azido-L-phenylalanine (azF) with strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DIBO) reagents yielded stoichiometric conjugates with azF-rhodopsin while undergoing negligible background reactions [1]. The azF-based SPAAC approach provided quantitative, site-specific fluorescent labeling without detectable off-target modification.

Bioorthogonal Chemistry GPCR Labeling Click Chemistry

Post-Modification Quantum Yield Enhancement: p-Azido-L-phenylalanine SPAAC-Conjugated sfGFP vs. Unmodified and Native sfGFP

Genetic incorporation of p-azido-L-phenylalanine (azF) at residue H148 of superfolder GFP (sfGFP) followed by SPAAC modification with dibenzylcyclooctyne (DBCO)-amine resulted in significantly enhanced quantum yield compared to both the unmodified azF-containing protein and the original wild-type sfGFP [1]. The click-modified sfGFP148azF achieved a quantum yield of 85% at the optimal 490 nm excitation, which exceeds the 75% quantum yield of native sfGFP and is substantially higher than other commonly used GFP variants (e.g., EGFP 60%, EYFP 61%) [2]. Overall brightness improved approximately 6-fold relative to the unmodified dark-state precursor [3].

Fluorescent Protein Engineering Quantum Yield Optimization Protein Functional Modulation

Genome-Integrated vs. Plasmid-Based Incorporation Systems: Enhanced pAzF Protein Production Efficiency in E. coli

Genomic integration of the orthogonal aaRS/tRNA pair for p-azido-L-phenylalanine (pAzF) into the E. coli chromosome via lambda red recombination demonstrated enhanced site-specific incorporation compared to conventional plasmid-based systems [1]. The integrated strain showed improved efficiency and stability of pAzF incorporation, attributable to selective incorporation advantages over plasmid-based expression [2]. While the study reports qualitative enhancement rather than absolute yield values, the demonstrated improvement in system stability and selective incorporation represents a significant advancement for scalable pAzF-containing protein production.

Genetic Code Expansion Protein Production Synthetic Biology

p-Azido-L-phenylalanine High-Value Application Scenarios Based on Verified Quantitative Differentiation


In Vivo Protein-Protein Interaction Mapping in Methionine-Rich or Sterically Constrained Interfaces

p-Azido-L-phenylalanine enables covalent capture of protein-protein interactions (PPIs) in living cells at interfaces where benzophenone-based crosslinkers like pBpa fail due to competing intramolecular reactions with adjacent methionine residues. As demonstrated by Lancia et al. (2014) in the Gal4-Gal80 system, pAzF successfully crosslinks at position 856 where pBpa yields no detectable product [1]. This scenario is particularly critical for mapping PPIs in transcriptional regulatory complexes, GPCR signaling assemblies, and other protein networks where pBpa crosslinking attempts have been unsuccessful. Procurement of pAzF is essential for any laboratory conducting in vivo crosslinking studies in methionine-rich sequence contexts or when initial pBpa screens have yielded negative results despite functional evidence of interaction.

Site-Specific Bioorthogonal Labeling of Membrane Proteins in Mammalian Cells

p-Azido-L-phenylalanine combined with SPAAC click chemistry provides stoichiometric, site-specific labeling of difficult-to-express membrane proteins such as GPCRs without the background contamination observed with p-acetylphenylalanine/keto-selective reagent systems. The demonstrated bioorthogonality of pAzF-DIBO SPAAC in mammalian rhodopsin labeling [2] makes this UAA uniquely suitable for generating homogeneous fluorescent or PET-labeled receptor conjugates for cellular imaging, ligand-binding assays, and in vivo biodistribution studies. Procurement priority should be given to pAzF over AcF for any mammalian cell-based labeling application where conjugation fidelity and minimal perturbation of native structure and function are paramount.

Functional Activation of Engineered Fluorescent Proteins via Click Chemistry

Incorporation of p-azido-L-phenylalanine at strategic positions (e.g., H148) in superfolder GFP enables a 'dark-to-bright' functional switch upon SPAAC modification with cyclooctyne reagents. The resulting click-modified protein achieves 85% quantum yield—a 10 percentage-point improvement over native sfGFP and a ~6-fold brightness enhancement relative to the unmodified dark-state precursor [3]. This application scenario is valuable for developing conditional fluorescent reporters, proximity-based biosensors, and protein functional probes where spatiotemporal control of fluorescence activation is required. pAzF should be procured over alternative UAAs when the experimental goal involves click-mediated gain-of-function in fluorescent protein engineering.

Scalable Production of pAzF-Containing Proteins Using Genome-Integrated E. coli Systems

For laboratories or bioproduction facilities requiring consistent, high-yield production of proteins site-specifically labeled with p-azido-L-phenylalanine, the genome-integrated orthogonal aaRS/tRNA system architecture offers enhanced efficiency and stability over conventional plasmid-based methods [4]. This application scenario is particularly relevant for synthetic biology workflows involving multi-site pAzF incorporation, production of sequence-defined biopolymers, or preparation of pAzF-containing protein conjugates for therapeutic or diagnostic development. Procurement decisions for pAzF should be made in conjunction with selection of the appropriate genetic code expansion system architecture, with genome-integrated strains representing the current performance benchmark for scalable production.

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